molecular formula C₁₁H₁₂ClN₃O₄ B015040 6-Chloro-7-deazapurine-beta-D-riboside CAS No. 16754-80-6

6-Chloro-7-deazapurine-beta-D-riboside

Cat. No.: B015040
CAS No.: 16754-80-6
M. Wt: 285.68 g/mol
InChI Key: BFDDOTZWMOKUCD-UHFFFAOYSA-N
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Description

6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative known for its antifungal activity . It is a compound of interest in various scientific research fields due to its unique chemical structure and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside typically involves the chlorination of 7-deazapurine followed by ribosylation. The reaction conditions often include the use of solvents like DMSO, ethyl acetate, and methanol . The compound is usually stored in a cool, dry place away from oxidizing agents to maintain its stability .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-deazapurine-beta-D-riboside undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the nucleoside.

    Reduction: This reaction can modify the chlorine atom or other substituents.

    Substitution: Commonly involves replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different biological activities.

Scientific Research Applications

6-Chloro-7-deazapurine-beta-D-riboside has several scientific research applications:

Comparison with Similar Compounds

6-Chloro-7-deazapurine-beta-D-riboside is unique compared to other nucleoside derivatives due to its specific chlorine substitution and ribosylation. Similar compounds include:

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound in scientific research.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDDOTZWMOKUCD-KCGFPETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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